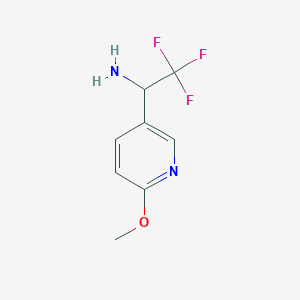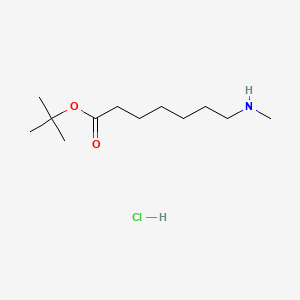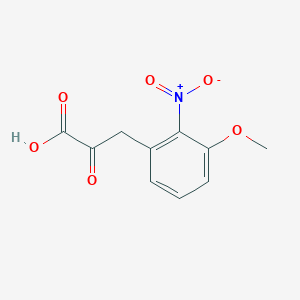
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxy group, a nitro group, and a ketone group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a methoxy-substituted phenyl ring followed by the introduction of a ketone group. One common method involves the nitration of 3-methoxyacetophenone using a mixture of nitric acid and sulfuric acid to yield 3-methoxy-2-nitroacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the ketone group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and acylation reactions are carried out in a controlled environment to minimize the risk of side reactions and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 3-(3-Methoxy-2-aminophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound is converted to this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methoxy-2-nitrophenyl)acetic acid
- 3-(3-Methoxy-2-nitrophenyl)propanoic acid
- 3-(3-Methoxy-2-nitrophenyl)butanoic acid
Uniqueness
3-(3-Methoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a nitro group and a ketone group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H9NO6 |
|---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
3-(3-methoxy-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-8-4-2-3-6(9(8)11(15)16)5-7(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
DLKACZAQOCIILN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



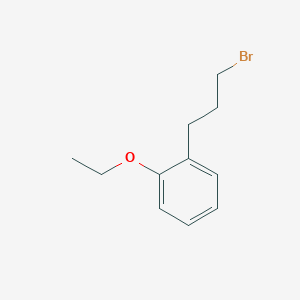
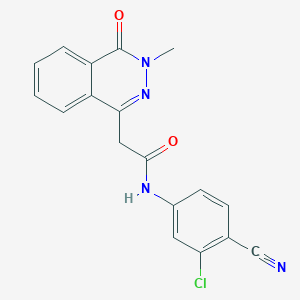
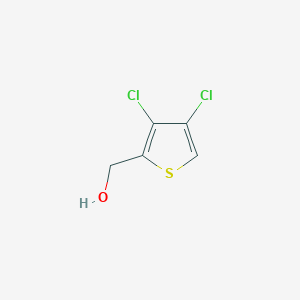
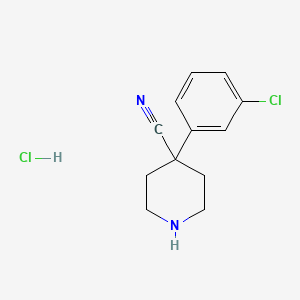
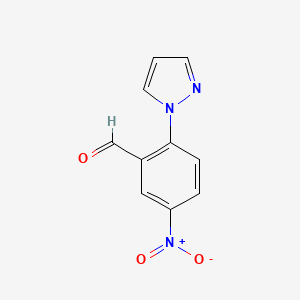
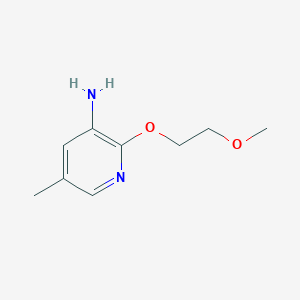
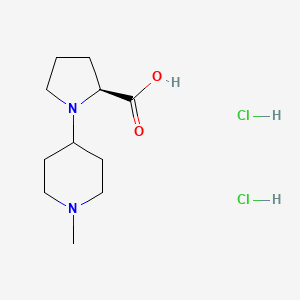
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
